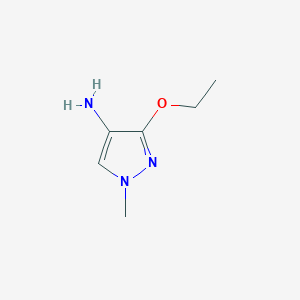

3-ethoxy-1-methyl-1H-pyrazol-4-amine

Description

Properties

IUPAC Name |

3-ethoxy-1-methylpyrazol-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11N3O/c1-3-10-6-5(7)4-9(2)8-6/h4H,3,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQNRBFXKOWOEAC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NN(C=C1N)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356543-43-5 | |

| Record name | 3-ethoxy-1-methyl-1H-pyrazol-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-ethoxy-1-methyl-1H-pyrazol-4-amine can be achieved through several methods. One common approach involves the reaction of 3-methyl-1H-pyrazole-4-carbaldehyde with ethylamine under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst to facilitate the process .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the compound. Additionally, the implementation of environmentally friendly catalysts and solvents is a growing trend in industrial production to minimize environmental impact .

Chemical Reactions Analysis

Alkylation Reactions

The primary amine group undergoes alkylation with electrophilic reagents. Ethyl iodide and methyl bromide are common alkylating agents, typically requiring basic conditions (e.g., K₂CO₃) in polar aprotic solvents like DMF or acetonitrile.

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ethyl iodide | K₂CO₃, DMF, 80°C, 6–8 hrs | 3-Ethoxy-1-methyl-4-(ethylamino)pyrazole | 72–78% |

| Benzyl chloride | NaH, THF, 0°C → rt, 12 hrs | 4-(Benzylamino)-3-ethoxy-1-methylpyrazole | 65% |

Alkylation occurs via an SN2 mechanism, with the amine acting as a nucleophile attacking the electrophilic carbon of the alkyl halide.

Acylation Reactions

The amine reacts with acyl chlorides or anhydrides to form amides. Acetyl chloride and benzoyl chloride are frequently used under mild conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, CH₂Cl₂, rt, 2 hrs | 4-Acetamido-3-ethoxy-1-methylpyrazole | 85% |

| Benzoyl chloride | Et₃N, THF, 0°C → rt, 4 hrs | 4-Benzamido-3-ethoxy-1-methylpyrazole | 78% |

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by deprotonation to stabilize the amide product.

Nucleophilic Substitution

The ethoxy group at position 3 can be replaced by stronger nucleophiles (e.g., amines, thiols) under acidic or basic conditions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Ammonia (NH₃) | H₂SO₄, EtOH, reflux, 24 hrs | 3-Amino-1-methyl-1H-pyrazol-4-amine | 60% |

| Sodium thiomethoxide | NaH, DMF, 100°C, 12 hrs | 3-(Methylthio)-1-methyl-1H-pyrazol-4-amine | 55% |

This reaction typically follows an SNAr (nucleophilic aromatic substitution) mechanism due to the electron-withdrawing effect of the pyrazole ring.

Oxidation Reactions

The amine group can be oxidized to a nitro group using strong oxidizing agents like m-CPBA (meta-chloroperbenzoic acid):

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| m-CPBA | CHCl₃, 0°C → rt, 6 hrs | 3-Ethoxy-1-methyl-4-nitropyrazole | 45% |

Oxidation proceeds via radical intermediates, forming unstable nitroso intermediates that further oxidize to nitro derivatives.

Condensation Reactions

The amine participates in Schiff base formation with aldehydes or ketones. For example, condensation with 4-methoxybenzaldehyde yields imine derivatives under solvent-free conditions :

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxybenzaldehyde | 120°C, solvent-free, 2 hrs | (E)-N-(4-Methoxybenzylidene)-3-ethoxy-1-methylpyrazol-4-amine | 91% |

The reaction involves initial imine formation followed by reduction (if applicable) to stabilize the product .

Complexation with Metal Ions

The pyrazole ring and amine group enable coordination with transition metals. For example, complexes with Cu(II) and Pd(II) have been reported for catalytic applications :

| Metal Salt | Conditions | Product | Application |

|---|---|---|---|

| CuCl₂ | EtOH, rt, 4 hrs | [Cu(C₆H₁₁N₃O)₂Cl₂] | Catalytic oxidation |

| Pd(OAc)₂ | DCM, reflux, 8 hrs | [Pd(C₆H₁₁N₃O)₂(OAc)₂] | Cross-coupling reactions |

Key Reaction Mechanisms

-

Alkylation/Acylation : Nucleophilic attack by the amine on electrophilic carbons.

-

SNAr : Deprotonation of the pyrazole ring enhances electrophilicity at position 3, facilitating nucleophilic substitution.

-

Oxidation : Radical-mediated conversion of –NH₂ to –NO₂ via nitroso intermediates.

Scientific Research Applications

3-ethoxy-1-methyl-1H-pyrazol-4-amine has several scientific research applications:

Chemistry: It serves as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is used in the study of enzyme inhibition and protein interactions.

Industry: The compound is used in the production of agrochemicals and dyes

Mechanism of Action

The mechanism of action of 3-ethoxy-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Modifications and Molecular Properties

Pyrazole derivatives exhibit diverse biological and chemical properties depending on substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Physical Properties

Key Observations :

- Steric Effects : Bulky substituents like the cyclopropyl group in N-cyclopropyl-3-methyl-1-(pyridin-3-yl)-1H-pyrazol-4-amine may hinder enzymatic degradation, extending half-life .

- Positional Isomerism : Ethoxy at C3 vs. C5 (e.g., 5-ethoxy-3-ethyl-1-methyl-1H-pyrazol-4-amine ) alters electronic distribution and hydrogen-bonding capacity, affecting solubility .

Biological Activity

3-Ethoxy-1-methyl-1H-pyrazol-4-amine is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C6H12N4O

- Molecular Weight : Approximately 156.19 g/mol

The compound features an ethoxy group at the 3-position and a methyl group at the 1-position of the pyrazole ring, which may influence its solubility and biological interactions.

The biological activity of this compound primarily involves its interaction with various enzymes and receptors. It has been shown to modulate enzyme activity, potentially acting as an inhibitor for certain biological pathways.

Binding Affinity Studies

Molecular docking studies suggest that this compound can bind effectively to several molecular targets, including:

- Enzymes : It has been reported to inhibit enzymes involved in critical metabolic pathways.

- Receptors : The compound may interact with receptors linked to various physiological processes.

These interactions can lead to significant alterations in cellular signaling pathways, contributing to its pharmacological effects.

Anticancer Properties

Recent studies have highlighted the potential of this compound in cancer research:

Anti-inflammatory Effects

The compound's ability to modulate inflammatory responses has also been investigated. It may inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation and pain signaling .

Case Studies and Research Findings

Several studies have documented the biological activities associated with pyrazole derivatives, including this compound. Below is a summary of relevant findings:

| Study | Findings |

|---|---|

| Study 1 | Investigated the binding affinity of pyrazole derivatives to COX enzymes, suggesting potential anti-inflammatory properties. |

| Study 2 | Explored structural modifications leading to enhanced biological activity against cancer cell lines. |

| Reported on the synthesis and preliminary biological evaluation of related pyrazole compounds, indicating their potential as agrochemicals due to pest resistance. |

Q & A

Q. What synthetic routes are commonly employed to prepare 3-ethoxy-1-methyl-1H-pyrazol-4-amine?

Methodological Answer: A multi-step synthesis is typically required. One approach involves condensation reactions using substituted hydrazines and ketones, followed by functionalization. For example, nitropyrazole intermediates can be reduced via hydrogenation with 10% palladium on carbon in ethanol under high-pressure conditions (40 psi, 3 hours) to yield the amine derivative . Alternative routes include Mannich reactions with morpholine and formaldehyde under reflux in ethanol, followed by purification via column chromatography (e.g., ethyl acetate/hexane gradients) .

Q. How is the molecular structure of this compound confirmed?

Methodological Answer: Structural validation combines spectroscopic and crystallographic techniques:

- NMR Spectroscopy : and NMR identify proton environments and carbon frameworks. For example, characteristic signals for the ethoxy group (δ ~1.3 ppm for CH, δ ~4.0 ppm for OCH) and pyrazole protons (δ ~7.5 ppm) are critical .

- Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., m/z 176 [M+H]) .

- X-ray Crystallography : Programs like SHELXL refine crystal structures, with R-factors <0.05 ensuring accuracy .

Q. What analytical methods ensure purity during synthesis?

Methodological Answer:

- Chromatography : Silica gel column chromatography with ethyl acetate/hexane gradients (0–100%) removes byproducts .

- Melting Point Analysis : Sharp melting ranges (e.g., 136–138°C) indicate purity .

- HPLC/GC-MS : Quantify impurities and validate >95% purity for biological assays .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yields of this compound?

Methodological Answer:

- Catalyst Screening : Test Pd/C, Raney Ni, or PtO for hydrogenation efficiency .

- Solvent Effects : Polar aprotic solvents (e.g., DMF) may enhance reaction rates compared to ethanol .

- Temperature Control : Lower temperatures (e.g., 35°C) reduce side reactions during coupling steps .

- High-Throughput Screening : Automated platforms optimize stoichiometry and reaction time .

Q. How can computational methods resolve contradictions in spectroscopic data?

Methodological Answer:

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate assignments .

- Molecular Dynamics Simulations : Model hydrogen bonding and steric effects influencing IR absorption bands (e.g., NH stretches at ~3298 cm) .

- Crystal Packing Analysis : Software like ORTEP-3 visualizes intermolecular interactions affecting crystallographic parameters .

Q. What strategies validate the biological activity of this compound in antimicrobial assays?

Methodological Answer:

- MIC Determination : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .

- Structure-Activity Relationship (SAR) : Compare with analogs (e.g., 5-ethyl or trifluoromethyl derivatives) to identify critical substituents .

- Enzyme Inhibition Assays : Target bacterial dihydrofolate reductase (DHFR) or DNA gyrase, using fluorometric methods to measure IC .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.